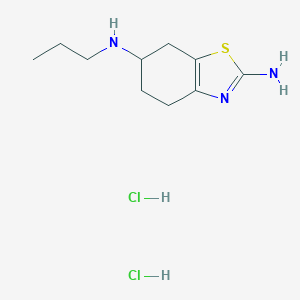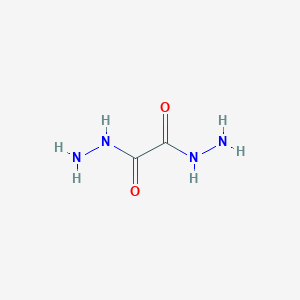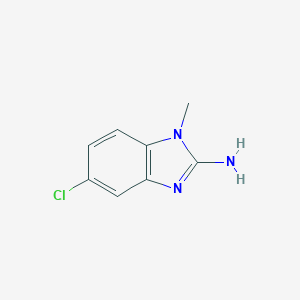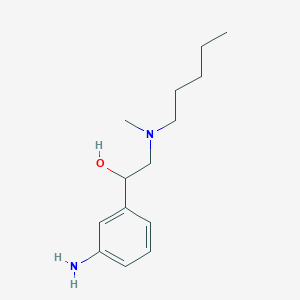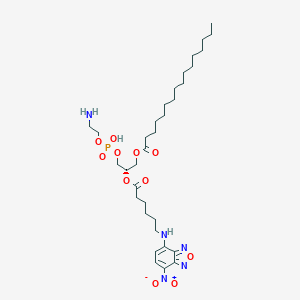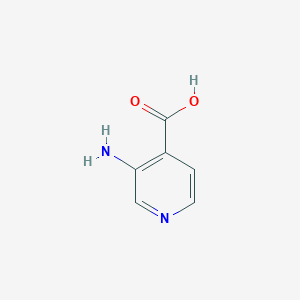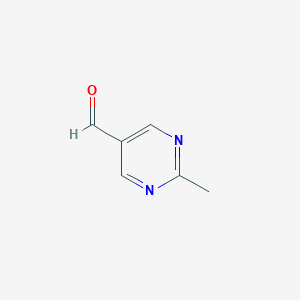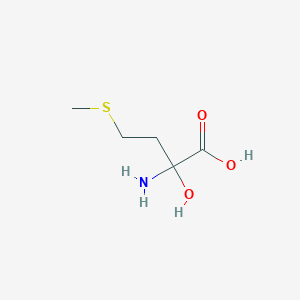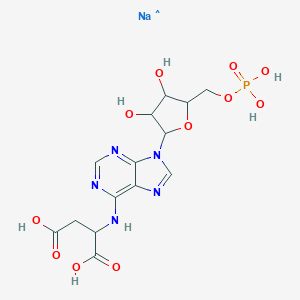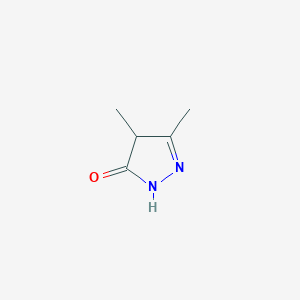
3,4-Dimethyl-5-pyrazolone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 3,4-Dimethyl-5-pyrazolone, such as 2,3-dimethyl-1-phenyl-4-(N-phthalimido)pyrazolone-5, involves specific chemical pathways that include the formation of single crystals and the determination of crystal structure through X-ray diffraction. Such methods highlight the compound's ability to undergo structural modification and the significance of its molecular geometry (Sokol et al., 2008).
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-5-pyrazolone derivatives has been explored through various techniques, including spectral characteristics and X-ray crystallography. These studies reveal information about the compound's electron density delocalization and the spatial arrangement of its molecular constituents, providing insights into its reactivity and interaction potential (Sokol et al., 2008).
Chemical Reactions and Properties
The chemical reactions of 3,4-Dimethyl-5-pyrazolone and its derivatives can involve aminoalkylation processes, as demonstrated in the synthesis of water-soluble pyrazolate rhodium(I) complexes from pyrazoles containing aminoalkyl groups. These reactions underscore the compound's utility in creating complex coordination compounds with potential catalytic activities (Esquius et al., 2000).
Physical Properties Analysis
The physical properties of 3,4-Dimethyl-5-pyrazolone derivatives, such as solubility and crystal structure, play a crucial role in their application and functionality. For instance, the study of pyrazolone ligands in zwitterionic forms reveals their solubility in polar solvents, which is significant for their application in solution-based processes (Esquius et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and the ability to form complexes, are essential for understanding the application of 3,4-Dimethyl-5-pyrazolone derivatives. The formation of pyrazolate-bridged tetracarbonyl compounds through reactions with CO-H2 mixtures demonstrates the compound's versatility and potential for generating new materials with specific functionalities (Esquius et al., 2000).
Wissenschaftliche Forschungsanwendungen
Dentistry and Antibacterial Applications : A study by Abaszadeh et al. (2020) highlighted the use of a derivative of pyrazolone, specifically 3, 5-dimethyl-1-thiocarboxamide pyrazole, in dentistry. It was found to be biocompatible and effective in preventing secondary caries in dental composites without significantly affecting their mechanical properties (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).
Antimicrobial, Anti-inflammatory, and Analgesic Activities : Zaki, Sayed, and Elroby (2016) demonstrated that isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives exhibit antimicrobial, anti-inflammatory, and analgesic properties. These derivatives were synthesized efficiently, showing the diverse medicinal applications of pyrazolone-based compounds (Zaki, Sayed, & Elroby, 2016).
Potential Treatment for Chagas Disease : In 2020, de Araújo et al. found that pyrazolones could serve as a new class of anti-Trypanosoma cruzi drugs. These compounds increase cAMP levels in eukaryotic cells, offering potential for treating Chagas disease (de Araújo et al., 2020).
Synthetic Medicinal Chemistry : Gouda and Qurban (2021) highlighted recent advances in the synthesis of 3-amino-1-substituted-1H-pyrazol-5(4H)-ones. These compounds serve as promising intermediates in the discovery of new drugs with various medicinal properties (Gouda & Qurban, 2021).
Antioxidant Activity : Orabi et al. (2017) studied pyrazolones and their derivatives for their antioxidant activity. They found these compounds to be efficient antioxidants, with activity comparable to quercetin (Orabi, Orabi, Mahross, & Abdel-Hakim, 2017).
Luminescent Properties of Europium Complexes : Shi et al. (2005) explored how modifying ligands in pyrazolone-based complexes could enhance the emission intensity of europium(III) and improve energy transfer efficiency. This modification could potentially enhance the luminescent properties of europium complexes (Shi, Li, Yi, Zhang, Hu, & Huang, 2005).
Safety And Hazards
Zukünftige Richtungen
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future directions of 3,4-Dimethyl-5-pyrazolone could involve its use in the synthesis of more complex compounds with potential pharmaceutical applications .
Eigenschaften
IUPAC Name |
3,4-dimethyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIXKQBKWRGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271100 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-pyrazolone | |
CAS RN |
6628-22-4 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



